molecular formula C10H11FN2S B13836935 2-Benzothiazolemethanamine, 6-fluoro-alpha,alpha-dimethyl-

2-Benzothiazolemethanamine, 6-fluoro-alpha,alpha-dimethyl-

Cat. No.: B13836935
M. Wt: 210.27 g/mol
InChI Key: OGHIBBAHIAOWJW-UHFFFAOYSA-N
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Description

2-(6-Fluorobenzo[d]thiazol-2-yl)propan-2-amine is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of a fluorine atom at the 6th position of the benzothiazole ring and an amine group attached to a propan-2-yl group.

Preparation Methods

The synthesis of 2-(6-Fluorobenzo[d]thiazol-2-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 6-fluorobenzo[d]thiazole with isopropylamine under appropriate reaction conditions. The reaction typically requires the use of a solvent such as ethanol or methanol and may be catalyzed by an acid or base. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

2-(6-Fluorobenzo[d]thiazol-2-yl)propan-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom. Common reagents for these reactions include nucleophiles such as amines, thiols, or alkoxides.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, the compound has been investigated for its potential as a fluorescent probe due to the presence of the fluorine atom.

    Medicine: The compound has shown promise as a potential therapeutic agent

    Industry: In the industrial sector, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Fluorobenzo[d]thiazol-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation of specific metabolites and subsequent biological responses .

The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets. Fluorine atoms are known to form strong hydrogen bonds and interact with aromatic residues in proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

2-(6-Fluorobenzo[d]thiazol-2-yl)propan-2-amine can be compared with other benzothiazole derivatives to highlight its uniqueness:

The presence of the fluorine atom in 2-(6-Fluorobenzo[d]thiazol-2-yl)propan-2-amine distinguishes it from these similar compounds, potentially enhancing its biological activity and selectivity.

Properties

Molecular Formula

C10H11FN2S

Molecular Weight

210.27 g/mol

IUPAC Name

2-(6-fluoro-1,3-benzothiazol-2-yl)propan-2-amine

InChI

InChI=1S/C10H11FN2S/c1-10(2,12)9-13-7-4-3-6(11)5-8(7)14-9/h3-5H,12H2,1-2H3

InChI Key

OGHIBBAHIAOWJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC2=C(S1)C=C(C=C2)F)N

Origin of Product

United States

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